molecular formula C17H27NO5 B607314 endo-BCN-PEG2-alcohol CAS No. 1807501-85-4

endo-BCN-PEG2-alcohol

Cat. No.: B607314
CAS No.: 1807501-85-4
M. Wt: 325.41
InChI Key: PEXDOIHAKXYTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

endo-BCN-PEG2-alcohol: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing a bicyclo[6.1.0]nonyne (BCN) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-alcohol typically involves the reaction of bicyclo[6.1.0]nonyne with polyethylene glycol derivatives. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually stored at -20°C to maintain its stability .

Mechanism of Action

The mechanism of action of endo-BCN-PEG2-alcohol involves its role as a linker in PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The BCN group in this compound reacts with azide-tagged molecules, forming stable cycloaddition adducts that facilitate the degradation of target proteins .

Comparison with Similar Compounds

  • endo-BCN-PEG2-acid
  • endo-BCN-PEG2-amine
  • endo-BCN-PEG4-alcohol
  • endo-BCN-PEG4-acid

Uniqueness: endo-BCN-PEG2-alcohol is unique due to its specific combination of a BCN group and a polyethylene glycol linker, which provides both reactivity and solubility. This makes it highly suitable for bioconjugation and the synthesis of PROTACs .

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5/c19-8-10-22-12-11-21-9-7-18-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16,19H,3-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXDOIHAKXYTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCO)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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